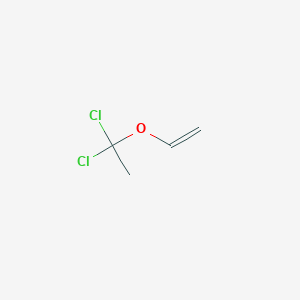
(1,1-Dichloroethoxy)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dichloroethoxy)ethene is an organochlorine compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is not easily soluble in water but is miscible with most organic solvents. This compound is primarily used in chemical synthesis and has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
(1,1-Dichloroethoxy)ethene can be synthesized through several methods. One common method involves the reaction of ethene with chlorine gas in the presence of a catalyst. This reaction produces 1,2-dichloroethane, which can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethene. The process is carried out in large reactors where ethene and chlorine gas are mixed under controlled conditions to produce the desired compound. The reaction is exothermic and requires careful monitoring to ensure safety and efficiency .
化学反应分析
Types of Reactions
(1,1-Dichloroethoxy)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alkanes or alkenes .
科学研究应用
(1,1-Dichloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: While not commonly used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
作用机制
The mechanism by which (1,1-Dichloroethoxy)ethene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
相似化合物的比较
Similar Compounds
1,1-Dichloroethene:
1,2-Dichloroethane: This compound has two chlorine atoms on adjacent carbon atoms, making it structurally different from (1,1-Dichloroethoxy)ethene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
141265-81-8 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC 名称 |
1,1-dichloro-1-ethenoxyethane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3 |
InChI 键 |
GLSSKBHUHZEZSL-UHFFFAOYSA-N |
规范 SMILES |
CC(OC=C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


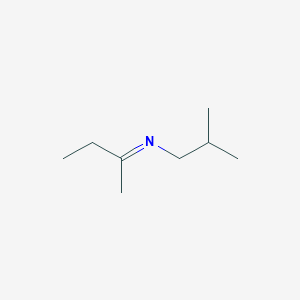



![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)

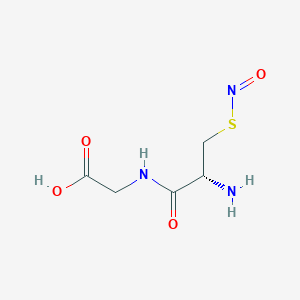
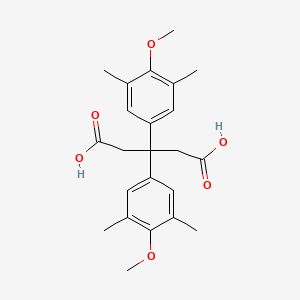

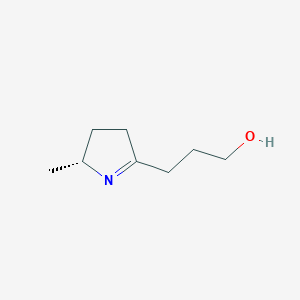
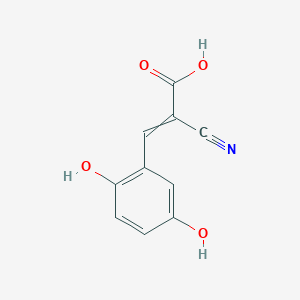
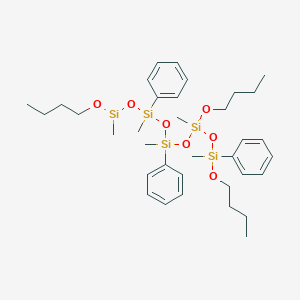
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
